S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to inhibit nitric oxide synthase (NOS) and its radioprotective activity against x-rays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide typically involves the reaction of 2-(Diisobutylamino)ethylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. Quality control measures are implemented to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the inhibition of nitric oxide synthase (NOS) and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its radioprotective properties and ability to inhibit NOS.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide involves the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound can modulate nitric oxide levels and affect various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound also inhibits NOS and has similar applications in scientific research.
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Another compound with NOS inhibitory properties and radioprotective activity.
Uniqueness
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to inhibit NOS and protect against x-rays makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
102612-82-8 |
---|---|
Molekularformel |
C11H27Br2N3S |
Molekulargewicht |
393.23 g/mol |
IUPAC-Name |
2-[bis(2-methylpropyl)amino]ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C11H25N3S.2BrH/c1-9(2)7-14(8-10(3)4)5-6-15-11(12)13;;/h9-10H,5-8H2,1-4H3,(H3,12,13);2*1H |
InChI-Schlüssel |
YPHDKLRKLKIJTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CCSC(=N)N)CC(C)C.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.